cis-Piflutixol

Description

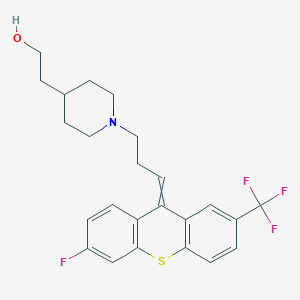

cis-Piflutixol is a thioxanthene derivative with antipsychotic properties, structurally related to flupentixol and zuclopenthixol. It acts as a dopamine receptor antagonist, primarily targeting D1 and D2 receptors, and exhibits moderate affinity for serotonin (5-HT2) receptors . Its cis-isomeric configuration is critical for pharmacological activity, as the spatial arrangement influences receptor binding and metabolic stability.

Structure

3D Structure

Properties

Molecular Formula |

C24H25F4NOS |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

2-[1-[3-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol |

InChI |

InChI=1S/C24H25F4NOS/c25-18-4-5-20-19(2-1-10-29-11-7-16(8-12-29)9-13-30)21-14-17(24(26,27)28)3-6-22(21)31-23(20)15-18/h2-6,14-16,30H,1,7-13H2 |

InChI Key |

CCUOZZURYIZOKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |

Synonyms |

6-fluoro-9-(3-(4-(2-hydroxyethyl)piperidino) propylidene)-2-trifluoromethyl-thioxanthene piflutixol piflutixol monohydrochloride piflutixol, (Z)-isome |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-Piflutixol involves the reaction of 6-fluoro-2-(trifluoromethyl)thioxanthen-9-one with 1-(4-piperidyl)ethanol under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: : cis-Piflutixol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its pharmacological properties.

Substitution: Substitution reactions, particularly involving the fluorine atoms, can lead to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological profiles .

Scientific Research Applications

cis-Piflutixol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in receptor binding studies to understand the interaction with dopamine receptors.

Biology: Employed in studies investigating the role of dopamine in various biological processes.

Medicine: Utilized in the development of neuroleptic drugs for the treatment of psychiatric disorders.

Industry: Applied in the production of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of cis-Piflutixol involves its interaction with dopamine receptors, particularly D1 and D2 receptors. By binding to these receptors, this compound inhibits dopamine-mediated neurotransmission, leading to its antipsychotic effects. The compound’s ability to block both D1 and D2 receptors distinguishes it from other neuroleptics that may selectively target only one type of receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of cis-Piflutixol are best contextualized against structurally analogous antipsychotics, including flupentixol , zuclopenthixol , and chlorprothixene . Below is a systematic comparison:

2.1 Structural and Pharmacokinetic Comparison

| Parameter | This compound | Flupentixol | Zuclopenthixol | Chlorprothixene |

|---|---|---|---|---|

| Chemical Class | Thioxanthene | Thioxanthene | Thioxanthene | Thioxanthene |

| Isomeric Form | cis-isomer | cis-isomer | cis-isomer | trans-isomer |

| Receptor Affinity | D1/D2, 5-HT2 | D2 > D1, 5-HT2 | D2 > D1, 5-HT2 | D1/D2, muscarinic |

| Bioavailability | 40–60% (oral) | 50–70% (oral) | 45–65% (oral) | 30–50% (oral) |

| Half-life (t½) | 18–24 hours | 24–36 hours | 20–28 hours | 12–18 hours |

| Metabolism | Hepatic (CYP2D6) | Hepatic (CYP3A4) | Hepatic (CYP2D6) | Hepatic (CYP1A2) |

| Active Metabolites | None reported | None reported | None reported | 7-OH-chlorprothixene |

Sources: Adapted from pharmacokinetic studies on thioxanthenes and receptor binding assays .

2.2 Pharmacodynamic and Clinical Differences

Efficacy in Schizophrenia :

- This compound demonstrates comparable efficacy to flupentixol in reducing positive symptoms (e.g., hallucinations) but exhibits weaker effects on negative symptoms (e.g., social withdrawal) .

- Zuclopenthixol has a faster onset of action due to higher lipophilicity, making it suitable for acute agitation .

- Chlorprothixene shows stronger sedative effects but lower antipsychotic potency, limiting its use to adjunctive therapy .

- Adverse Effects: Compound Extrapyramidal Symptoms (EPS) Sedation Weight Gain QT Prolongation this compound Moderate Low Moderate Low risk Flupentixol High Low High Moderate risk Zuclopenthixol Moderate High Moderate High risk Chlorprothixene Low High High Moderate risk Note: EPS severity correlates with D2 receptor occupancy; sedation is linked to histamine (H1) receptor antagonism .

Research Findings and Limitations

- However, clinical trials are sparse, with most data derived from small-scale studies in the 1990s.

- Flupentixol remains the most widely used thioxanthene due to its depot formulation and balanced efficacy, while zuclopenthixol is preferred for rapid tranquilization .

- A key limitation of this compound is its inconsistent bioavailability, attributed to first-pass metabolism variability in CYP2D6 polymorphic populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.